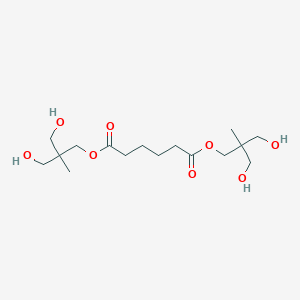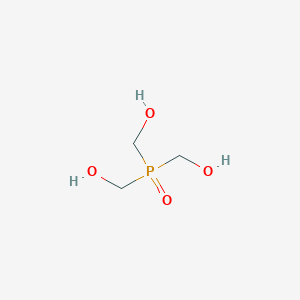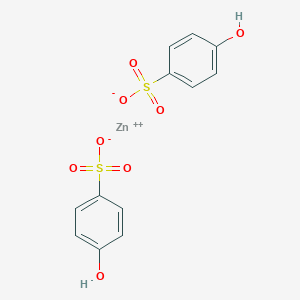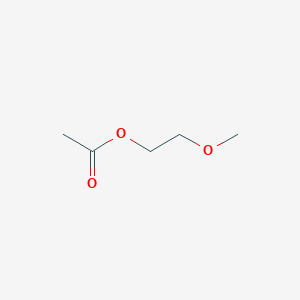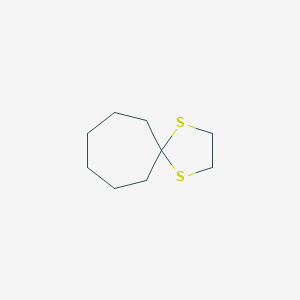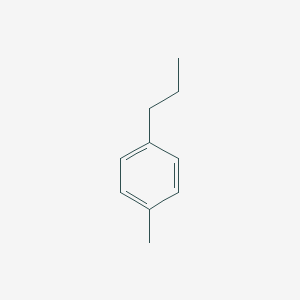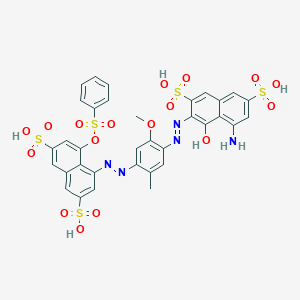
Stannane, bis(pentafluorophenyl)diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, bis(pentafluorophenyl)diphenyl-, also known as BDPF2Sn, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the stannane family, which are organotin compounds that contain a tin atom bonded to one or more carbon atoms. BDPF2Sn is of particular interest due to its unique properties, including its ability to act as a Lewis acid catalyst and its potential use as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of Stannane, bis(pentafluorophenyl)diphenyl- is not fully understood, but it is believed to act as a Lewis acid catalyst by accepting a pair of electrons from a Lewis base. This results in the formation of a coordinate covalent bond between the tin atom and the Lewis base, which activates the Lewis base for subsequent reactions.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of Stannane, bis(pentafluorophenyl)diphenyl-. However, it is known to be toxic to aquatic organisms and may have adverse effects on the environment.
実験室実験の利点と制限
One advantage of using Stannane, bis(pentafluorophenyl)diphenyl- in lab experiments is its ability to act as a Lewis acid catalyst for a variety of reactions. This makes it a versatile tool for synthetic chemists. However, one limitation is its toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on Stannane, bis(pentafluorophenyl)diphenyl-. One area of interest is in the development of new synthetic methods using Stannane, bis(pentafluorophenyl)diphenyl- as a catalyst. Another direction is the exploration of Stannane, bis(pentafluorophenyl)diphenyl-'s potential as a building block for the synthesis of new materials with unique properties. Additionally, research on the environmental impact of Stannane, bis(pentafluorophenyl)diphenyl- and its potential toxicity to humans is needed to ensure safe handling and disposal of this compound.
合成法
Stannane, bis(pentafluorophenyl)diphenyl- can be synthesized using a variety of methods, including the reaction of stannous chloride with bis(pentafluorophenyl)tin dichloride in the presence of a reducing agent. Other methods involve the reaction of bis(pentafluorophenyl)tin hydride with diphenyltin dichloride or the reaction of bis(pentafluorophenyl)tin oxide with diphenyltin dichloride.
科学的研究の応用
Stannane, bis(pentafluorophenyl)diphenyl- has been extensively studied for its potential applications in scientific research. One area of interest is in the field of catalysis, where Stannane, bis(pentafluorophenyl)diphenyl- has been shown to be an effective Lewis acid catalyst for a variety of reactions, including the Diels-Alder reaction and the Friedel-Crafts reaction. Stannane, bis(pentafluorophenyl)diphenyl- has also been used as a building block for the synthesis of novel materials, including metal-organic frameworks and other coordination polymers.
特性
CAS番号 |
1062-67-5 |
|---|---|
製品名 |
Stannane, bis(pentafluorophenyl)diphenyl- |
分子式 |
C24H10F10Sn |
分子量 |
607 g/mol |
IUPAC名 |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6F5.2C6H5.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-6-5-3-1;/h;;2*1-5H; |
InChIキー |
MUYJJXJEBQTBMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



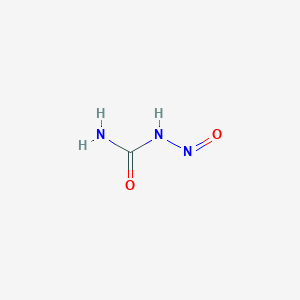
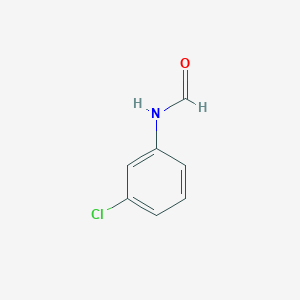
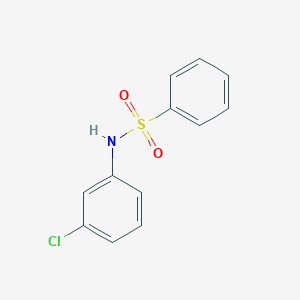
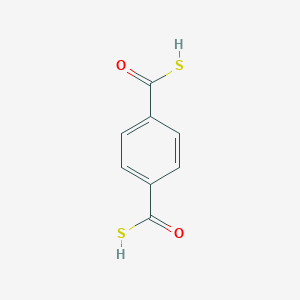
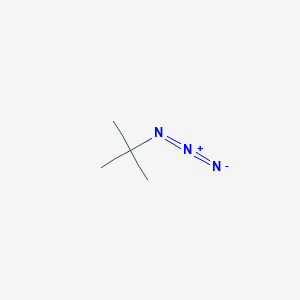
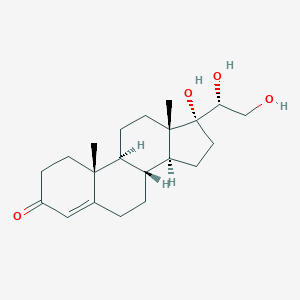
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
